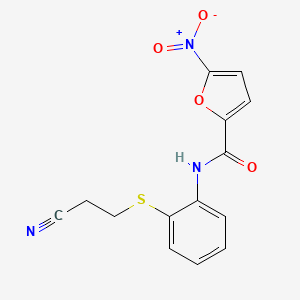

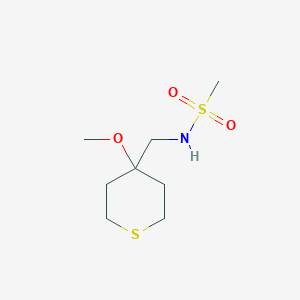

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide, also known as FNC, is a synthetic compound that has been widely used in scientific research. FNC is a nitrofuran derivative that has been synthesized and studied for its potential as a therapeutic agent for various diseases.

Aplicaciones Científicas De Investigación

Antitubercular Activity and Cell Toxicity

N-benzyl-5-nitrofuran-2-carboxamide derivatives, including compounds like N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide, have been explored for their potent antitubercular activity. The optimization campaign led to the design and synthesis of a family of analogs which exhibited significant in vitro antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. These compounds also demonstrated low in vitro cytotoxicity towards Vero cells, suggesting their potential as effective antitubercular agents with minimal harm to human cells (Gallardo-Macias et al., 2019).

Antibacterial Activity of Nitrofuran Derivatives

Nitrofuran® Analogues and Antibacterial Properties

A series of Nitrofuran® analogues bearing furan and pyrazole scaffolds were designed, synthesized, and evaluated for their antibacterial properties. These compounds were compared with the standard drug Nitrofuran® to assess their effectiveness against both Gram-positive and Gram-negative bacteria (Hassan et al., 2020).

Radiosensitization and Bioreductive Activation

Nitrothiophene-5-carboxamides, potentially related to this compound, were synthesized and evaluated for their ability to act as radiosensitizers for hypoxic mammalian cells and as selective bioreductively activated cytotoxins. These compounds showed potential in enhancing the effects of radiation therapy in hypoxic conditions, representing another avenue of therapeutic application for nitrofuran derivatives (Threadgill et al., 1991).

NF-kappaB and AP-1 Gene Expression Inhibition

Studies on N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound structurally similar to this compound, revealed its ability to inhibit transcription mediated by both NF-kappaB and AP-1 transcription factors. Such inhibitors can be crucial in the regulation of inflammatory responses and in the treatment of diseases where these transcription factors play a pivotal role (Palanki et al., 2000).

Mecanismo De Acción

Target of Action

It’s known that 5-nitrofuran derivatives can dramatically inhibit the growth of various strains of candida albicans , suggesting that this compound may target essential proteins or enzymes in these organisms.

Mode of Action

It’s suggested that 5-nitrofuran derivatives can destroy the morphology of fungi, facilitate the formation of reactive oxygen species, and ultimately inhibit the proliferation of the fungi . This suggests that N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide may interact with its targets in a similar manner, leading to structural changes and increased oxidative stress that inhibit fungal growth.

Biochemical Pathways

The generation of reactive oxygen species suggests that it may impact oxidative stress pathways and related cellular processes .

Result of Action

The result of the compound’s action is the inhibition of fungal growth, particularly in drug-resistant strains of Candida albicans . This is achieved through structural damage to the fungi and the induction of oxidative stress, which inhibits their proliferation .

Propiedades

IUPAC Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c15-8-3-9-22-12-5-2-1-4-10(12)16-14(18)11-6-7-13(21-11)17(19)20/h1-2,4-7H,3,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAQFQYLSLDPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2464379.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)

![(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2464401.png)